6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate
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Overview
Description
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is a stable isotope-labeled compound used in various fields of scientific research. This compound is particularly useful in metabolic research, environmental studies, clinical diagnostics, and organic chemistry. The molecular formula of this compound is C213C2H9N415NO5S, and it has a molecular weight of 242.19.
Preparation Methods
The synthesis of 6-Hydroxy-2,4,5-triaminopyrimidine involves the hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine over a palladium on carbon (Pd/C) catalyst . The reaction conditions are optimized using orthogonal design to achieve a yield of over 90% . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity.
Chemical Reactions Analysis
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Applied as environmental pollutant standards for detecting pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate involves its interaction with specific molecular targets and pathways. The compound’s stable isotope labeling allows researchers to trace its metabolic pathways and understand its effects on various biological systems. The exact molecular targets and pathways depend on the specific application and research context.
Comparison with Similar Compounds
6-Hydroxy-2,4,5-triaminopyrimidine-13C2,15N, Sulfate is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
- 2,5,6-Triamino-4-pyrimidinol-13C2,15N Sulfate
- 4-Hydroxy-2,5,6-triaminopyrimidine sulfate
- 2,4,6-Triaminopyrimidine
These compounds share similar chemical structures but differ in their specific isotopic labeling and applications.
Properties
Molecular Formula |
C4H9N5O5S |
---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
2,4-diamino-5-(15N)azanyl-(4,5-13C2)1H-pyrimidin-6-one;sulfuric acid |
InChI |
InChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)/i1+1,2+1,5+1; |
InChI Key |
RSKNEEODWFLVFF-SCQVOKKOSA-N |
Isomeric SMILES |
C1(=O)[13C](=[13C](N=C(N1)N)N)[15NH2].OS(=O)(=O)O |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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